JC-1

Apoptosis Flow Cytometry Mitochondrial Function

Single-emission dyes (TMRE, TMRM, Rhodamine 123) introduce data variability from uneven dye loading and cell number fluctuations. JC-1 eliminates this via its unique ratiometric dual-emission mechanism: red J-aggregates (590 nm) at high ΔΨm vs. green monomers (530 nm) at low ΔΨm, delivering inherent self-normalization without external controls. • Red/green fluorescence ratio independent of mitochondrial size, shape, or density • Validated for flow cytometry, high-content imaging, and microplate-based mitochondrial toxicity screening • Superior sensitivity vs. Rhodamine 123; no plasma membrane interference unlike DiOC6(3) Supplied at ≥98% purity (HPLC), desiccated at -20°C. Global shipping with temperature control.

Molecular Formula C25H27Cl4IN4
Molecular Weight 652.2 g/mol
CAS No. 3520-43-2
Cat. No. B1672818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJC-1
CAS3520-43-2
Synonyms5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine
5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylimidacarbocyanine iodide
JC-1
Molecular FormulaC25H27Cl4IN4
Molecular Weight652.2 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
InChIInChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
InChIKeyFYNNIUVBDKICAX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JC-1 Mitochondrial Membrane Potential Probe


JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide; CAS 3520-43-2) is a cationic, lipophilic carbocyanine dye employed as a ratiometric fluorescent probe for assessing mitochondrial membrane potential (ΔΨm) in live cells [1]. Its mechanism relies on potential-dependent accumulation within mitochondria: at high ΔΨm (healthy cells), JC-1 forms red-fluorescent J-aggregates (emission ~590 nm), while at low ΔΨm (apoptotic or stressed cells), it remains as green-fluorescent monomers (emission ~530 nm) . This dual-emission property enables quantitative ratiometric analysis (red/green fluorescence ratio) that corrects for variations in dye loading and cell number, making JC-1 a cornerstone tool in apoptosis research, mitochondrial toxicity screening, and cell viability assessment .

JC-1 vs. Alternative ΔΨm Probes


While multiple fluorescent probes (e.g., TMRE, TMRM, Rhodamine 123, DiOC6(3), JC-10) are marketed for mitochondrial membrane potential assessment, direct substitution without understanding their distinct biophysical and analytical properties introduces substantial risk of data misinterpretation and experimental failure. JC-1's unique ratiometric dual-emission mechanism provides inherent normalization against variables like uneven dye loading and cell number fluctuations—a critical advantage not shared by single-emission probes such as TMRE, TMRM, or Rhodamine 123 . Furthermore, comparative studies have explicitly demonstrated that Rhodamine 123 exhibits lower sensitivity to ΔΨm changes, while DiOC6(3) displays non-coherent behavior due to high sensitivity to plasma membrane potential fluctuations, rendering them unreliable for apoptosis studies where JC-1 performs robustly [1]. Even closely related derivatives like JC-10, while offering improved aqueous solubility, exhibit cell line-dependent performance and altered spectral properties (orange vs. red aggregates), meaning assay conditions validated for JC-1 cannot be blindly migrated to JC-10 without re-optimization . The following quantitative evidence substantiates these critical differentiation points.

JC-1 Comparative Performance Evidence


Superior Apoptosis ΔΨm Detection vs. R123 & DiOC6(3)

In a direct comparative study in U937 human cells, JC-1 demonstrated reliable and specific responsiveness to both FCCP and valinomycin-induced ΔΨm collapse, while Rhodamine 123 (R123) showed lower sensitivity and failed to respond to valinomycin. DiOC6(3) exhibited non-coherent behavior due to high sensitivity to plasma membrane potential changes, showing significant fluorescence alterations after hours of KCl-induced plasma membrane depolarization, whereas JC-1 loading remained unaffected [1].

Apoptosis Flow Cytometry Mitochondrial Function

Ratiometric Self-Normalization vs. TMRE/TMRM

JC-1 provides a built-in ratiometric readout via its red (J-aggregate, ~590 nm) to green (monomer, ~530 nm) fluorescence emission ratio, which is dependent only on membrane potential and independent of mitochondrial size, shape, density, or variations in dye loading . In contrast, TMRE and TMRM are single-emission dyes (Ex/Em ~549/574 nm and ~548/573 nm, respectively) that require careful concentration control and external normalization to account for loading variability, and while they can be used for quantitative Nernstian measurements, they lack the self-correcting ratio feature inherent to JC-1 .

Mitochondrial Membrane Potential Quantitative Imaging Flow Cytometry

Solubility & Cell Line Performance vs. JC-10

JC-1 exhibits poor aqueous solubility, precipitating in aqueous buffers even at 1 µM concentration, which limits its utility in microplate-based and imaging applications requiring complete removal of undissolved fluorescent particles . JC-10 was developed to address this limitation and demonstrates much better water solubility, enabling use in higher-concentration dye applications and microplate reader platforms . However, JC-10 emits orange fluorescence (~570 nm) for aggregates rather than the red (~590 nm) of JC-1, and its performance is highly cell line-dependent: in some cell lines (e.g., Jurkat, HepG2, CHO-K1, primary rat hepatocytes) JC-10 shows superior signal-to-background ratios, but this is not universal . The choice between JC-1 and JC-10 is therefore not a simple upgrade but an application-specific decision based on required dye concentration, detection platform, and target cell type.

High-Throughput Screening Fluorescence Microscopy Assay Development

Usage Considerations vs. R123 & DiOC6(3)

A consensus comparison table of mitochondrial probes identifies JC-1 as 'Best for Yes or No discrimination of polarization state (e.g., apoptosis studies by flow cytometry or microscopy)' due to its ratiometric dual-color assessment [1]. In contrast, Rhodamine 123 is noted for fast-resolving acute studies in quenching mode (~1–10 µM), and DiOC6(3) is widely used in flow cytometry but requires very low concentrations (<1 nM) to avoid respiration toxicity and plasma membrane potential interference [1]. This table codifies JC-1's niche as the preferred choice for qualitative or semi-quantitative discrimination of healthy vs. apoptotic populations, while acknowledging that alternative probes are optimized for different experimental objectives.

Probe Selection Experimental Design Mitochondrial Studies

JC-1 Validated Application Scenarios


Flow Cytometry Apoptosis ΔΨm Detection

JC-1 is the probe of choice for flow cytometric assessment of mitochondrial membrane potential loss as an early apoptosis marker. Unlike Rhodamine 123 (which shows lower sensitivity and fails to respond to valinomycin-induced ΔΨm collapse) and DiOC6(3) (which produces false signals due to plasma membrane potential sensitivity), JC-1 provides specific and reliable detection of mitochondrial depolarization events in intact cells [1]. The red/green fluorescence ratio enables clear discrimination of healthy (high ΔΨm, red aggregates) and apoptotic (low ΔΨm, green monomers) populations, with the ratio being independent of mitochondrial size, shape, or density .

Mitochondrial Health in Live-Cell & Plate Screening

JC-1's ratiometric dual-emission property (red aggregates at ~590 nm / green monomers at ~530 nm) provides a self-normalizing readout that corrects for uneven dye loading, cell number variations, and optical path length differences—an advantage over single-emission dyes like TMRE and TMRM that require external normalization [1]. For microplate-based assays where JC-1's poor aqueous solubility (precipitation at 1 µM) is problematic, validated protocols using 2 µM JC-1 with 30-minute incubation have been established and validated with CCCP controls for automated high-throughput mitochondrial toxicity screening .

Mitochondrial Toxicity in Ecotoxicology & Drug Safety

JC-1 has been validated in automated, image-based fluorescence screening platforms for assessing mitochondrial membrane potential effects of environmental contaminants and drug candidates. A multi-well protocol optimized for 30-minute staining with 2 µM JC-1 produced robust J-aggregate formation and detected mitochondrial effects at concentrations up to 30-fold lower than traditional OECD acute toxicity endpoints, demonstrating high sensitivity and time efficiency [1]. The protocol, validated with CCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control, provides a reproducible framework for high-content mitochondrial health assessment in model organisms such as Daphnia magna, applicable to drug safety and ecotoxicological studies.

Transition to JC-10 for High-Concentration Assays

When experimental requirements demand higher dye concentrations (>1 µM) or microplate reader platforms where JC-1 precipitation causes unacceptable artifacts, JC-10 offers a validated alternative with significantly improved aqueous solubility [1]. However, users should note that JC-10 emits orange (~570 nm) rather than red (~590 nm) fluorescence for aggregates and its performance is cell line-dependent—superior signal-to-background ratios have been demonstrated in Jurkat, HepG2, CHO-K1, and primary rat hepatocytes, but this advantage is not universal across all cell types . Researchers should perform side-by-side validation in their specific cell line before replacing JC-1 with JC-10 in established protocols.

Technical Documentation Hub

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